

Application Notes and Protocols for the Analytical Detection of Triphenyltin in Seawater

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Compound of Interest

Compound Name: Triphenyltin

Cat. No.: B1233371

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Introduction

Triphenyltin (TPT), an organotin compound, has been utilized as a biocide in antifouling paints for marine vessels and as a fungicide in agriculture. Due to its high toxicity and persistence in the aquatic environment, TPT poses a significant threat to marine ecosystems. Even at low concentrations, it can cause adverse effects in various marine organisms. Consequently, sensitive and reliable analytical methods are crucial for monitoring TPT levels in seawater to ensure environmental protection and regulatory compliance.

These application notes provide detailed protocols for three distinct analytical methods for the determination of **triphenyltin** in seawater:

- Gas Chromatography-Mass Spectrometry (GC-MS) following Solid-Phase Extraction (SPE) and Ethylation Derivatization: A robust and widely used method for the sensitive and selective quantification of organotin compounds.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following Solid-Phase Extraction (SPE): A powerful technique that offers high selectivity and sensitivity, often with simpler sample preparation compared to GC-based methods.
- Molecularly Imprinted Polymer (MIP)-Based Impedimetric Sensor: An innovative electrochemical sensor technology offering rapid, and highly selective detection of TPT.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with SPE and Ethylation

This method involves the pre-concentration of TPT from seawater using Solid-Phase Extraction (SPE), followed by a derivatization step to convert the non-volatile TPT into a more volatile form suitable for Gas Chromatography (GC) analysis. Detection and quantification are performed using a Mass Spectrometer (MS).

Quantitative Data Summary

Parameter	Value	Reference
Limit of Detection (LOD)	25 pg/mL (25 ng/L)	[1]
Limit of Quantification (LOQ)	~2.1 ng/L (for TBT)	[2]
Recovery	>97%	[2]
Relative Standard Deviation (RSD)	Not Specified	

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Materials:
 - Strata C18-E SPE Cartridges (500 mg)
 - Seawater sample (100 mL)
 - Methanol (HPLC grade)
 - Toluene (HPLC grade)
 - Milli-Q water or equivalent
 - Vacuum manifold
- Procedure:

- Adjust the pH of the 100 mL seawater sample to 9.0.
- Condition the C18 SPE cartridge by passing the following solvents in sequence:
 - 5 mL of Toluene
 - 5 mL of Methanol
 - 5 mL of Milli-Q water
- Load the seawater sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
- After loading, wash the cartridge with 5 mL of Milli-Q water to remove salts.
- Dry the cartridge under vacuum for at least 30 minutes.
- Elute the trapped TPT from the cartridge with 5 mL of toluene.

2. Derivatization: Ethylation with Sodium Tetraethylborate

- Materials:
 - Eluted sample in toluene
 - Sodium tetraethylborate (NaBEt₄) solution (1% w/v in methanol, freshly prepared)
 - Acetate buffer (1 M, pH 5.0)
 - Hexane (GC grade)
 - Anhydrous sodium sulfate
- Procedure:
 - To the 5 mL toluene eluate, add 1 mL of 1 M acetate buffer (pH 5.0).
 - Add 1 mL of freshly prepared 1% sodium tetraethylborate solution.

- Shake the mixture vigorously for 30 minutes to allow for the ethylation reaction to complete.
- Add 5 mL of hexane and shake for another 2 minutes for liquid-liquid extraction of the ethylated TPT.
- Allow the phases to separate. Collect the upper organic layer (hexane).
- Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

- Instrumentation:
 - Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 6890-5973N GC-MSD).
 - Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Injection Mode: Splitless
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 min
 - Ramp 1: 20 °C/min to 180 °C
 - Ramp 2: 10 °C/min to 280 °C, hold for 5 min
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
- MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for ethylated TPT (e.g., m/z 379, 351, 293).

Workflow Diagram



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Caption: Workflow for GC-MS analysis of **triphenyltin** in seawater.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to directly analyze TPT after pre-concentration from seawater using SPE, without the need for derivatization.

Quantitative Data Summary

Parameter	Value	Reference
Limit of Quantification (LOQ)	0.1 µg/L (100 ng/L)	
Recovery	86 - 107%	
Relative Standard Deviation (RSD)	3 - 8%	

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

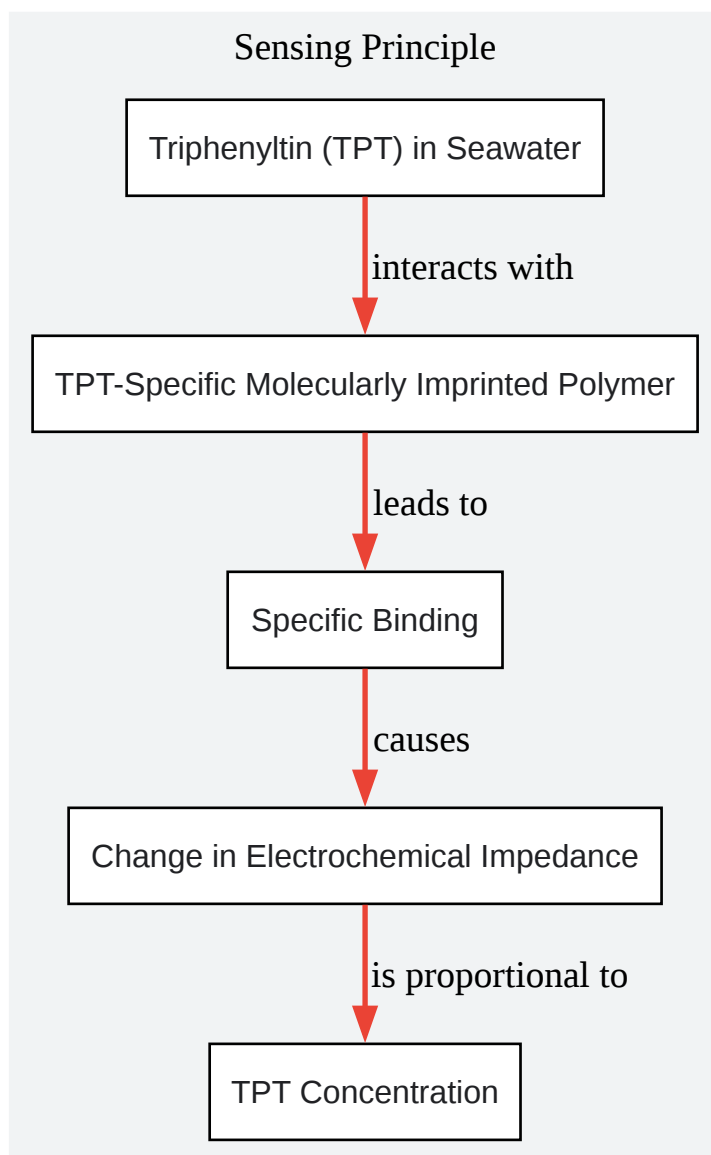
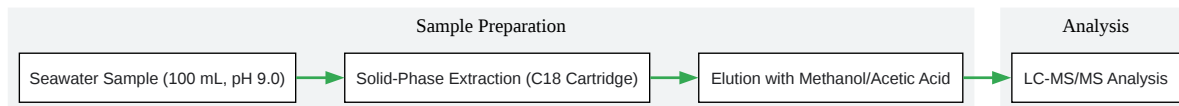
- Materials:
 - Strata C18-E SPE Cartridges (500 mg)
 - Seawater sample (100 mL)
 - Methanol (LC-MS grade) containing 0.1% acetic acid
 - Milli-Q water or equivalent
 - Vacuum manifold
- Procedure:
 - Adjust the pH of the 100 mL seawater sample to 9.0.
 - Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.
 - Load the seawater sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
 - After loading, wash the cartridge with 5 mL of Milli-Q water.
 - Dry the cartridge under vacuum for 30 minutes.
 - Elute the TPT from the cartridge with 1 mL of methanol containing 0.1% acetic acid.

2. LC-MS/MS Analysis

- Instrumentation:
 - High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1200 series HPLC with an AB Sciex 4000 QTRAP).
 - Column: C18 column (e.g., Phenomenex Kinetex 2.6u C18 50x3mm).

- LC Conditions:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Methanol with 0.1% formic acid
 - Gradient:
 - 0-1 min: 10% B
 - 1-8 min: 10-90% B
 - 8-10 min: 90% B
 - 10.1-12 min: 10% B (re-equilibration)
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40 °C
 - Injection Volume: 10 µL
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions for TPT: Precursor ion (e.g., m/z 351.1) to product ions (e.g., m/z 197.0, 120.0). These transitions should be optimized for the specific instrument.

Workflow Diagram



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